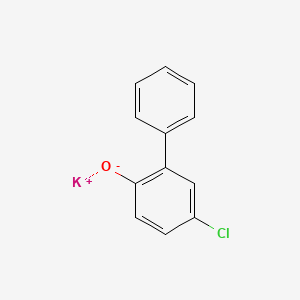

5-Chloro-2-biphenylol potassium salt

Description

5-Chloro-2-biphenylol potassium salt (CAS: Not explicitly provided; synonyms: potassium,4-chloro-2-phenylphenolate; 4-Chloro-2-phenylphenol potassium salt) is an organometallic compound with the molecular formula C₁₂H₈ClOK . Structurally, it consists of a biphenyl backbone substituted with a chlorine atom at position 5 and a hydroxyl group at position 2, forming a potassium salt. This compound is utilized in industrial and pharmaceutical syntheses, particularly as an intermediate in reactions requiring phenolic or ionic functionalities. Its sodium counterpart, sodium 5-chloro-2-biphenylolate (CAS: 10605-10-4), shares structural similarity but differs in the alkali metal cation .

Properties

CAS No. |

53404-21-0 |

|---|---|

Molecular Formula |

C12H8ClKO |

Molecular Weight |

242.74 g/mol |

IUPAC Name |

potassium;4-chloro-2-phenylphenolate |

InChI |

InChI=1S/C12H9ClO.K/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h1-8,14H;/q;+1/p-1 |

InChI Key |

BKIPLYHSFIAQCY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)[O-].[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Sodium 5-Chloro-2-biphenylolate

The sodium salt variant (C₁₂H₈ClONa ) is structurally analogous but substitutes potassium with sodium. Key differences include:

The choice between sodium and potassium salts often hinges on solubility requirements or compatibility with reaction conditions. Potassium salts generally exhibit lower aqueous solubility but greater thermal stability due to stronger ionic interactions .

Comparison with Other Potassium Salts in Sulfonamide Derivatives

Potassium salts with sulfonamide and cyanamide groups (e.g., compounds 9 and 10 from ) demonstrate distinct structural and functional differences:

The biphenylol potassium salt lacks the sulfonamide and cyanamide moieties present in compounds 9 and 10, rendering it less polar and more suited for non-polar reaction environments. The sulfonamide derivatives exhibit higher molecular complexity and specialized reactivity, such as participation in nucleophilic substitutions or enzyme inhibition .

Q & A

Basic: What are the established synthetic routes for 5-chloro-2-biphenylol potassium salt, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves chlorination of o-phenylphenol derivatives followed by salt formation with potassium hydroxide. For example:

- Step 1: Chlorination of 2-biphenylol using Cl2 or SO2Cl2 under controlled pH and temperature (20–40°C) to minimize polysubstitution .

- Step 2: Neutralization with KOH in ethanol/water mixtures to precipitate the potassium salt.

Critical Variables:

- Temperature: Excess heat (>60°C) may degrade phenolic intermediates.

- Stoichiometry: Excess KCl or KOH improves salt purity but risks co-precipitation of byproducts.

- Solvent polarity: Ethanol-water mixtures (1:1 v/v) optimize solubility and crystallization .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 5-chloro-2-biphenylol potassium salt?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm aromatic substitution patterns (e.g., shifts for Cl at C5: δH ~7.2–7.4 ppm; δC ~125–130 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion [M–K]<sup>+</sup> at m/z 187.02 (C12H8ClO<sup>−</sup>) .

- HPLC: Use C18 columns with UV detection (λ = 254 nm); retention time varies with mobile phase (e.g., 65:35 acetonitrile:0.1% H3PO4) .

Advanced: How does thermal stability of 5-chloro-2-biphenylol potassium salt vary under inert vs. oxidative atmospheres?

Methodological Answer:

- Thermogravimetric Analysis (TGA):

- Inert (N2): Decomposition initiates at ~250°C, forming biphenyl derivatives and KCl .

- Oxidative (Air): Accelerated degradation above 200°C due to radical-mediated oxidation, yielding chlorinated quinones .

- Inert (N2): Decomposition initiates at ~250°C, forming biphenyl derivatives and KCl .

- Mitigation: Store under argon with desiccants to prevent hygroscopic degradation .

Advanced: What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Controlled Solubility Studies:

- Contradiction Analysis:

Advanced: How can environmental persistence of 5-chloro-2-biphenylol potassium salt be modeled in aquatic systems?

Methodological Answer:

- Photodegradation Studies:

- Ecotoxicology:

Advanced: What role does counterion (K<sup>+</sup> vs. Na<sup>+</sup>) play in the compound’s reactivity?

Methodological Answer:

- Ionic Radius Effects:

- Reactivity in SNAr Reactions:

Advanced: How to optimize precipitation protocols for high-purity 5-chloro-2-biphenylol potassium salt?

Methodological Answer:

-

Design of Experiments (DoE):

Variable Range Tested Optimal Value Temperature 0–40°C 15°C KOH Concentration 0.1–1.0 M 0.4 M Stirring Rate 100–500 rpm 300 rpm -

Post-Precipitation: Wash with cold ethanol to remove residual KCl .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.